molecular formula C12H12O3 B6199268 4-(1-methyl-3-oxocyclobutyl)benzoic acid CAS No. 2694734-12-6

4-(1-methyl-3-oxocyclobutyl)benzoic acid

Cat. No.: B6199268
CAS No.: 2694734-12-6
M. Wt: 204.2
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Description

4-(1-Methyl-3-oxocyclobutyl)benzoic acid is a cyclobutane-containing benzoic acid derivative with the molecular formula C₁₀H₁₅ClN₂O₂ and a molecular weight of 230.7 g/mol . The compound features a strained cyclobutyl ring substituted with a methyl group and a ketone (3-oxo), directly attached to the para position of the benzoic acid core. Cyclobutane rings are notable for their high ring strain and conformational rigidity, making them valuable in medicinal chemistry for modulating pharmacokinetic properties.

Properties

CAS No.

2694734-12-6

Molecular Formula

C12H12O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-3-oxocyclobutyl)benzoic acid typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the methyl and oxo groups: These functional groups can be introduced via selective alkylation and oxidation reactions.

    Attachment of the benzoic acid moiety: This step often involves coupling reactions such as Friedel-Crafts acylation or other suitable methods to attach the benzoic acid group to the cyclobutyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-3-oxocyclobutyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The benzoic acid moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-(1-methyl-3-oxocyclobutyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1-methyl-3-oxocyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound can influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features
This compound C₁₀H₁₅ClN₂O₂ 230.7 Cyclobutyl, methyl, ketone, benzoic acid High ring strain, moderate steric bulk
4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric acid C₁₆H₁₉ClO₃* ~292.5 Cyclohexyl, chlorophenyl, ketone, carboxylic acid Bulky substituents, electron-withdrawing Cl
4-[(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid C₁₅H₁₁NO₅S 317.2 Benzisothiazole dioxido, ketone, benzoic acid Sulfone group, planar aromatic system

*Estimated based on structural composition.

Key Differences and Implications

(i) Ring Systems and Steric Effects

  • Cyclobutyl vs.
  • Benzisothiazole vs. Phenyl : The benzisothiazole dioxido group in provides a rigid, planar aromatic system with a sulfone moiety, which may improve metabolic stability compared to the chlorophenyl group in .

(ii) Electronic Effects

  • Chlorine Substituent : The electron-withdrawing chlorine in likely increases the acidity of the carboxylic acid group (lower pKa) compared to the methyl-substituted cyclobutane in .

Research Findings and Limitations

  • Synthetic Accessibility : Cyclobutane derivatives like often require photochemical or strain-driven syntheses, whereas cyclohexyl and benzisothiazole systems are typically assembled via conventional coupling reactions.
  • Data Gaps : Solubility, melting points, and biological activity data are absent in the provided evidence, limiting direct pharmacological comparisons.

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